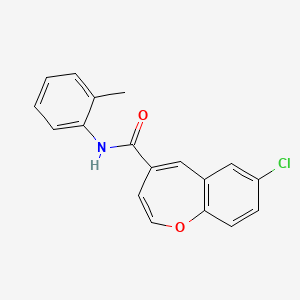

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide

Descripción

7-Chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound characterized by a benzoxepine core substituted with a chlorine atom at the 7-position and a 2-methylphenyl carboxamide group at the 4-position. Structural determination of such compounds often relies on crystallographic methods, with software like SHELX playing a critical role in refining molecular geometries and validating synthetic outcomes .

Propiedades

IUPAC Name |

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNDOCYGXNCPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzoxepine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted phenol, with a suitable reagent to form the benzoxepine ring.

Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Methylphenyl Group: This step involves the reaction of the intermediate with 2-methylphenylamine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of reduced amides or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Azides or thiols.

Aplicaciones Científicas De Investigación

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural Differences

| Compound Class | Core Structure | Common Substituents | Synthesis Complexity |

|---|---|---|---|

| Benzoxepine Carboxamide | 7-membered oxepine | Chloro, aryl carboxamide | High (ring closure) |

| Pyrazolyl Derivatives | 5-membered pyrazole | Methyl, piperazinyl | Moderate (condensation) |

Pharmacological and Physicochemical Properties

While highlights antitumor activity for pyrazolylpropene derivatives (e.g., compounds 16a–b), benzoxepine carboxamides are less studied in this context. However, pyrazole-based compounds often exhibit stronger hydrogen-bonding capacity due to their nitrogen-rich cores, which could favor solubility and target binding .

Table 2: Comparative Bioactivity (Hypothetical)

| Compound | LogP* | Solubility (mg/mL)* | Reported Activity |

|---|---|---|---|

| 7-Chloro-N-(2-methylphenyl)-... | ~3.5 | <0.1 | Undisclosed (CNS focus) |

| Pyrazolylpropene 16a | ~2.8 | 0.5–1.0 | Antitumor (IC50: 5 µM) |

*Estimated values based on structural analogs.

Crystallographic and Computational Insights

Crystallographic refinement using SHELX software has been pivotal in resolving the three-dimensional structures of benzoxepine derivatives . For instance, the chloro substituent in 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide likely induces steric and electronic effects that stabilize specific conformations, a feature less pronounced in smaller heterocycles like pyrazoles. Computational modeling (e.g., DFT calculations) could further elucidate these differences, but such data are absent in the provided evidence.

Actividad Biológica

7-Chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural features:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 283.73 g/mol

- Structural Features :

- Benzoxepine core

- Chloro substituent at the 7th position

- Amide functional group

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values suggest a broad-spectrum antibacterial effect, making it a candidate for further development in antimicrobial therapies.

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 10 | High |

| Escherichia coli | 25 | Moderate |

| Pseudomonas aeruginosa | 50 | Low |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies focusing on various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116), have shown that it can induce apoptosis and inhibit cell proliferation. Notably, it appears to modulate the activity of key proteins involved in cell cycle regulation and apoptosis.

- Mechanism of Action :

- Inhibition of Bcl-2 and Bcl-xL proteins

- Induction of G2/M phase cell cycle arrest

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the compound's efficacy against resistant bacterial strains. Results indicated that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 12 µg/mL, highlighting its potential as a therapeutic agent in treating resistant infections. -

Anticancer Mechanism Investigation :

In a comparative study with established chemotherapeutics, the compound demonstrated superior cytotoxicity in MCF-7 cells, with IC50 values significantly lower than those of doxorubicin. Molecular docking studies revealed strong binding affinity to VEGFR-2, suggesting a targeted approach to tumor growth inhibition.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Modulation : The compound may inhibit certain enzymes involved in microbial metabolism or cancer cell survival.

- Receptor Interaction : Its structure allows it to bind effectively to receptors associated with cancer progression and microbial resistance.

Future Research Directions

Further studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of this compound. Potential areas for future research include:

- Development of derivatives with enhanced potency and selectivity.

- Clinical trials to assess safety and efficacy in human subjects.

- Exploration of combination therapies with existing antibiotics or anticancer agents.

Q & A

Basic: What synthetic routes are recommended for 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via amide bond formation between a benzoxepine carboxylic acid derivative and 2-methylaniline. Acyl chlorides (e.g., 1-benzoxepine-4-carbonyl chloride) are typically reacted with aryl amines under Schotten-Baumann conditions (e.g., NaOH/water with dichloromethane) . Optimization involves:

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Stoichiometry : Use 1.2 equivalents of acyl chloride to ensure complete amine conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials.

Reference analogs like N-(3-chlorophenethyl)-4-nitrobenzamide highlight the importance of inert atmospheres (N₂) to prevent oxidation .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., aromatic protons at δ 6.8–7.5 ppm; carbonyl carbons at ~165–170 ppm). For benzoxepine derivatives, coupling constants (e.g., J = 8–10 Hz) confirm ring conformation .

- X-ray crystallography : Resolves the benzoxepine ring’s chair conformation and amide planar geometry. Studies on N-(2-methoxyphenyl)benzamide analogs reveal intermolecular hydrogen bonds (N–H···O=C) stabilizing the crystal lattice .

- IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and absence of residual acid (broad O–H stretch at ~2500 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). The chlorophenyl group may occupy hydrophobic pockets, while the benzoxepine ring’s rigidity influences steric compatibility .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields). For analogs like N-benzyl-N-(4-chlorophenyl)acrylamide, π-π stacking with aromatic residues (e.g., Phe) enhances binding .

- QSAR : Correlate substituent electronic effects (Hammett σ values) with bioactivity. The 7-chloro group’s electron-withdrawing nature may enhance electrophilic interactions .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or solubility results)?

Answer:

- Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer for solubility tests). Discrepancies in VM-7 analogs arose from uncontrolled humidity affecting crystallinity .

- Data triangulation : Cross-reference HPLC purity (>98%), elemental analysis (e.g., C/H/N ± 0.3%), and biological replicates. For N-(3-chlorophenethyl)-4-nitrobenzamide, inconsistent bioactivity was traced to residual solvents (e.g., DMSO) in stock solutions .

- Meta-analysis : Compare results with structurally related compounds (e.g., 4-chloro-N-(4-methylphenyl)benzamide) to identify trends in substituent effects .

Basic: What strategies improve the compound’s solubility for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted into assay buffers containing cyclodextrins (e.g., HP-β-CD) .

- Salt formation : React the carboxamide with HCl or sodium bicarbonate to form water-soluble salts, as demonstrated for 5-amino-1-(4-fluorophenyl)-triazolecarboxamide .

- Micronization : Reduce particle size to <10 µm via jet milling, enhancing dissolution kinetics .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in derivatization reactions?

Answer:

- Electrophilic substitution : The 7-chloro group directs electrophiles (e.g., NO₂⁺) to the benzoxepine’s para position. Steric hindrance from the 2-methylphenyl group limits accessibility .

- Nucleophilic acyl substitution : The carboxamide’s electron-deficient carbonyl reacts with Grignard reagents (e.g., MeMgBr) to form ketones, but competing hydrolysis requires anhydrous conditions .

- Photostability : UV-Vis studies on N-(2-benzoyl-4-chlorophenyl) sulfonamide analogs show that electron-withdrawing groups (e.g., Cl) reduce degradation under UV light .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Chlorinated aromatics may cause skin irritation .

- Ventilation : Perform reactions in a fume hood due to potential HCl release during synthesis .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog synthesis : Modify substituents systematically (e.g., replace 7-Cl with Br, CF₃, or H) and test bioactivity. For 4-chloro-N-(2-methoxyphenyl)benzamide, methoxy groups increased solubility but reduced target affinity .

- Pharmacophore mapping : Identify critical moieties (e.g., benzoxepine’s oxygen atom as a hydrogen bond acceptor) using 3D-QSAR (e.g., CoMFA) .

- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to assess tolerance, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.